1-methyl-8-(4-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione
Description
1-Methyl-8-(4-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a purine-based heterocyclic compound characterized by a fused imidazo[2,1-f]purine core. Its structure features substituents at the 1-, 3-, and 8-positions: a methyl group at N1, a 2-methylpropyl (isobutyl) chain at N3, and a 4-methylphenyl (para-tolyl) group at the 8-position.
The synthesis typically involves multistep reactions, including alkylation, cyclization, and functionalization of the purine scaffold.
Properties
Molecular Formula |
C19H23N5O2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
4-methyl-6-(4-methylphenyl)-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H23N5O2/c1-12(2)11-24-17(25)15-16(21(4)19(24)26)20-18-22(9-10-23(15)18)14-7-5-13(3)6-8-14/h5-8,12H,9-11H2,1-4H3 |
InChI Key |
BRNSDQMCLTWYJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-METHYL-8-(4-METHYLPHENYL)-3-(2-METHYLPROPYL)-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves several steps, typically starting with the preparation of the imidazo[1,2-g]purine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the methyl, 4-methylphenyl, and 2-methylpropyl groups is usually accomplished through substitution reactions under controlled conditions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
1-METHYL-8-(4-METHYLPHENYL)-3-(2-METHYLPROPYL)-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Halogenation and alkylation reactions are common, where halogens or alkyl groups are introduced into the molecule using reagents like halogenating agents or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-METHYL-8-(4-METHYLPHENYL)-3-(2-METHYLPROPYL)-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-METHYL-8-(4-METHYLPHENYL)-3-(2-METHYLPROPYL)-1H,2H,3H,4H,6H,7H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural similarities with the target molecule, differing primarily in substituents or core heterocycles:
Functional Comparisons
- Receptor Affinity: The target compound’s para-methylphenyl group likely enhances aromatic stacking interactions with receptors, similar to the 3-methylphenyl analog in . However, the absence of electron-withdrawing groups (e.g., Cl in ) may reduce binding to halogen-sensitive targets like 5-HT receptors . Compound 44 () exhibits potent adenosine receptor antagonism due to its imidazole-propyl chain, a feature absent in the target molecule, which may prioritize other targets (e.g., PDEs or serotonin receptors) .
- Enzyme Inhibition: Compound 5 () inhibits PDE4B1 and PDE10A with IC50 values in the nanomolar range, attributed to its bulky isoquinolinyl-butyl substituent. The target compound’s isobutyl group may confer weaker but selective PDE inhibition due to reduced steric bulk .
- Solubility and Bioavailability: The isobutyl chain in the target compound likely reduces water solubility compared to the imidazole-propyl derivative (44), which is explicitly noted as water-soluble .
SAR (Structure-Activity Relationship) Trends
Substituent Position :
- Para-substituted aryl groups (e.g., 4-methylphenyl) enhance receptor binding compared to meta-substituted analogs (), likely due to improved hydrophobic interactions .
- Longer alkyl chains (e.g., butyl in Compound 5) improve enzyme inhibition but may reduce solubility .
Core Heterocycle: Pyrazino[2,1-f]purinediones () exhibit distinct adenosine receptor activity compared to dihydroimidazo analogs, emphasizing the role of core ring saturation in target selectivity .
Table 1: Key Bioactivity Data for Comparable Compounds
Table 2: Physicochemical Properties
Biological Activity
The compound 1-methyl-8-(4-methylphenyl)-3-(2-methylpropyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a derivative of purine and imidazole that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, immunomodulatory effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₂₃N₅O₂
- Molecular Weight : 341.41 g/mol
This compound features a methyl group at the 1-position and a 4-methylphenyl group at the 8-position of the imidazo[2,1-f]purine core. The presence of these substituents is crucial for its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of various imidazole derivatives. Although specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains.
- In Vitro Studies : A review of pyrimidine and imidazole derivatives indicated that modifications in their structure can enhance antibacterial activity against pathogens like E. coli and S. aureus . The incorporation of hydrophobic groups often increases membrane permeability and enhances bioactivity.
| Compound | Activity Against | MIC (µg/mL) |
|---|---|---|
| Imidazole Derivative A | E. coli | 500-1000 |
| Imidazole Derivative B | S. aureus | 250-500 |
Immunomodulatory Effects
Immunomodulation is another area where imidazole derivatives have shown promise. The activation of Toll-like receptors (TLRs) has been linked to enhanced immune responses. Compounds that activate TLR7, for example, are being explored for their ability to induce interferon-alpha (IFNα) production in upper airways .
Case Studies
- Case Study on Antibacterial Activity : A study synthesized several imidazole derivatives and evaluated their antibacterial efficacy. The results showed that certain substitutions significantly increased their potency against Gram-positive bacteria compared to standard antibiotics .
- Immunomodulatory Research : Research focused on the role of imidazole derivatives in modulating immune responses indicated that these compounds could serve as potential therapeutic agents in treating allergic conditions by enhancing local immune responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
